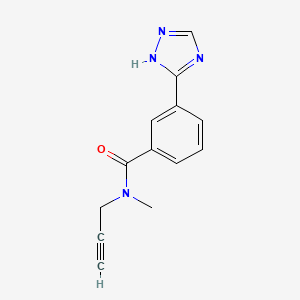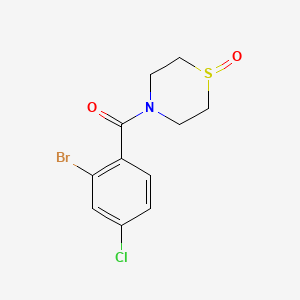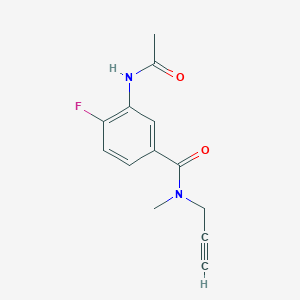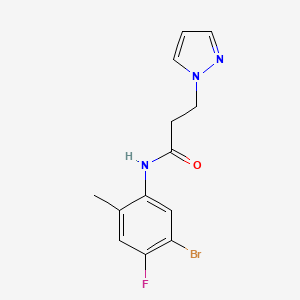![molecular formula C22H17N3O3 B7673811 2-(furan-2-yl)-N-[4-(methylcarbamoyl)phenyl]quinoline-4-carboxamide](/img/structure/B7673811.png)
2-(furan-2-yl)-N-[4-(methylcarbamoyl)phenyl]quinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(furan-2-yl)-N-[4-(methylcarbamoyl)phenyl]quinoline-4-carboxamide is a complex organic compound that features a quinoline core substituted with a furan ring and a methylcarbamoyl phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(furan-2-yl)-N-[4-(methylcarbamoyl)phenyl]quinoline-4-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the furan ring and the methylcarbamoyl phenyl group. Key steps may include:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction, where furan is reacted with an acyl chloride in the presence of a Lewis acid catalyst.
Attachment of the Methylcarbamoyl Phenyl Group: This step can be accomplished through a nucleophilic substitution reaction, where the quinoline derivative is reacted with a methylcarbamoyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(furan-2-yl)-N-[4-(methylcarbamoyl)phenyl]quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid under harsh conditions.
Reduction: The quinoline core can be reduced to form tetrahydroquinoline derivatives.
Substitution: The methylcarbamoyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antioxidant agent.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-(furan-2-yl)-N-[4-(methylcarbamoyl)phenyl]quinoline-4-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(furan-2-yl)quinoline-4-carboxylic acid: Lacks the methylcarbamoyl phenyl group.
2-(benzofuran-2-yl)quinoline-4-carboxamide: Contains a benzofuran ring instead of a furan ring.
2-phenylquinoline-4-carboxylic acid: Features a phenyl group instead of a furan ring.
Uniqueness
2-(furan-2-yl)-N-[4-(methylcarbamoyl)phenyl]quinoline-4-carboxamide is unique due to the presence of both the furan ring and the methylcarbamoyl phenyl group, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with similar compounds .
Properties
IUPAC Name |
2-(furan-2-yl)-N-[4-(methylcarbamoyl)phenyl]quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O3/c1-23-21(26)14-8-10-15(11-9-14)24-22(27)17-13-19(20-7-4-12-28-20)25-18-6-3-2-5-16(17)18/h2-13H,1H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIGAJVHZEWCUIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S)-N-[(4-methylsulfanylphenyl)methyl]piperidine-2-carboxamide;hydrochloride](/img/structure/B7673739.png)
![N-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-2,5-difluoro-4-methylbenzenesulfonamide](/img/structure/B7673743.png)
![3,4-dimethyl-N-[4-(methylcarbamoyl)phenyl]benzamide](/img/structure/B7673757.png)
![1-[(3,5-Dimethyl-1-propylpyrazol-4-yl)methyl]-4-(oxan-4-yl)piperidine](/img/structure/B7673758.png)
![5-(9-Oxa-6-azaspiro[4.5]decan-6-ylmethyl)thiophene-3-carboxamide](/img/structure/B7673760.png)
![2,2,3,3-tetrafluoro-N-[(2-methylpyrazol-3-yl)methyl]propan-1-amine](/img/structure/B7673765.png)
![1-[1-(3-Amino-2-methyl-3-phenylpropanoyl)piperidin-4-yl]pyrrolidin-2-one;hydrochloride](/img/structure/B7673771.png)


![1-(5-Cyclobutyl-2-methylpyrazol-3-yl)-3-[(3-fluoro-5-methoxyphenyl)methyl]urea](/img/structure/B7673800.png)
![1-[2-[(2-Fluorophenyl)methyl]-1,3-thiazole-4-carbonyl]piperidine-2-carboxylic acid](/img/structure/B7673806.png)
